3-[4-(Trifluoromethyl)phenyl] thiomorpholine
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Overview
Description
3-[4-(Trifluoromethyl)phenyl] thiomorpholine is an organic compound with the molecular formula C11H12F3NS and a molecular weight of 247.28 g/mol . This compound features a thiomorpholine ring substituted with a 4-(trifluoromethyl)phenyl group, making it a valuable molecule in various chemical and pharmaceutical research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Trifluoromethyl)phenyl] thiomorpholine typically involves the reaction of 4-(trifluoromethyl)phenyl isocyanate with thiomorpholine under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran, and requires a catalyst such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity. The process involves stringent control of reaction conditions to ensure high-quality product formation .
Chemical Reactions Analysis
Types of Reactions
3-[4-(Trifluoromethyl)phenyl] thiomorpholine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Thionyl chloride, phosphorus tribromide
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Halogenated thiomorpholine derivatives
Scientific Research Applications
3-[4-(Trifluoromethyl)phenyl] thiomorpholine is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 3-[4-(Trifluoromethyl)phenyl] thiomorpholine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways . The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable pharmacophore in drug design .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenyl isocyanate: Used in the synthesis of various organic compounds.
4-(Trifluoromethyl)phenol: Known for its applications in pharmaceuticals and agrochemicals.
Uniqueness
3-[4-(Trifluoromethyl)phenyl] thiomorpholine stands out due to its unique thiomorpholine ring structure combined with the trifluoromethyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]thiomorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NS/c12-11(13,14)9-3-1-8(2-4-9)10-7-16-6-5-15-10/h1-4,10,15H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPLQHRJLTSFLIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(N1)C2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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